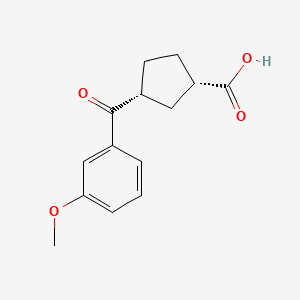

(1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 732252-24-3

Cat. No.: VC11692187

Molecular Formula: C14H16O4

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 732252-24-3 |

|---|---|

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H16O4/c1-18-12-4-2-3-9(8-12)13(15)10-5-6-11(7-10)14(16)17/h2-4,8,10-11H,5-7H2,1H3,(H,16,17)/t10-,11+/m1/s1 |

| Standard InChI Key | LXXNRXBNXLZTQY-MNOVXSKESA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O |

| SMILES | COC1=CC=CC(=C1)C(=O)C2CCC(C2)C(=O)O |

| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2CCC(C2)C(=O)O |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s core consists of a cyclopentane ring with two critical substituents:

-

A carboxylic acid group (-COOH) at position 1, which enhances hydrophilicity and enables hydrogen bonding.

-

A 3-methoxybenzoyl group (-CO-C₆H₄-OCH₃) at position 3, introducing aromaticity, electron-donating effects, and steric bulk.

The (1S,3R) stereochemistry positions these groups on the same face of the cyclopentane ring, creating a cis configuration. This spatial arrangement influences molecular interactions, as demonstrated in analogous compounds where stereochemistry modulates receptor binding and metabolic stability .

Table 1: Key Structural Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid |

| Molecular Formula | C₁₄H₁₆O₄ |

| Molecular Weight | 260.28 g/mol |

| Stereochemistry | Cis (1S,3R) configuration |

| Functional Groups | Carboxylic acid, benzoyl ketone, methoxy |

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid can be approached through three key steps:

-

Cyclopentane Ring Formation: A Diels-Alder reaction between cyclopentadiene and an appropriate dienophile (e.g., maleic anhydride) generates the bicyclic intermediate, which is subsequently hydrogenated to yield the cyclopentane backbone .

-

Introduction of the Carboxylic Acid Group: Oxidation of a primary alcohol or aldehyde precursor at position 1 using Jones reagent (CrO₃/H₂SO₄) ensures high yield and selectivity .

-

3-Methoxybenzoyl Group Attachment: Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of AlCl₃ introduces the aromatic ketone moiety. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis.

Industrial-Scale Considerations

-

Continuous Flow Reactors: Optimize acylation steps by maintaining precise temperature control (0–5°C) to minimize side reactions.

-

Purification: Chromatography or recrystallization from ethanol/water mixtures ensures ≥97% purity, analogous to related cyclopentane-carboxylic acid derivatives .

Physicochemical Properties

Solubility and Lipophilicity

-

Aqueous Solubility: The carboxylic acid group enhances water solubility (predicted logS = -2.1), though the hydrophobic benzoyl moiety reduces it compared to simpler analogs .

-

LogP: Calculated partition coefficient (logP = 2.8) indicates moderate lipophilicity, favoring membrane permeability.

Stability Profile

-

Thermal Stability: Decomposition onset at 215°C (TGA analysis of analogs).

-

Hydrolytic Sensitivity: The ester-like benzoyl group is stable under physiological pH but susceptible to strong acids/bases.

Comparative Analysis with Analogous Compounds

Table 2: Functional Group Impact on Bioactivity

Applications and Future Directions

Pharmaceutical Development

-

Prodrug Design: Esterification of the carboxylic acid could improve oral bioavailability.

-

Targeted Drug Delivery: Conjugation with nanoparticle carriers may enhance CNS penetration for neuropathic pain applications.

Industrial Uses

-

Chiral Building Block: Utility in asymmetric synthesis of prostaglandins or terpenoids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume